Tribenzoylmethane

描述

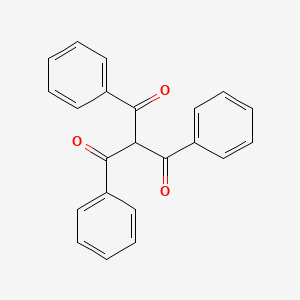

Tribenzoylmethane (TBM), with the molecular formula C₂₂H₁₆O₃ (CAS 641-44-1), is a β-triketone characterized by three benzoyl groups attached to a central methane carbon. It is synthesized via benzoylation of methyl ketones using bromomagnesium alkoxides, as demonstrated in early studies where yields ranged from 1.2% (methyl ethyl ketone) to 9.8% (acetone) . TBM is notable for its role in forming lanthanoid complexes, though its low solubility in such systems has driven the development of more lipophilic β-triketones . Recent applications include its use as a stabilizer in polyvinyl chloride (PVC) resins, where it improves color stability .

属性

CAS 编号 |

641-44-1 |

|---|---|

分子式 |

C22H16O3 |

分子量 |

328.4 g/mol |

IUPAC 名称 |

2-benzoyl-1,3-diphenylpropane-1,3-dione |

InChI |

InChI=1S/C22H16O3/c23-20(16-10-4-1-5-11-16)19(21(24)17-12-6-2-7-13-17)22(25)18-14-8-3-9-15-18/h1-15,19H |

InChI 键 |

CTUQBZGKHZPYJF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

规范 SMILES |

C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

产品来源 |

United States |

相似化合物的比较

Physical and Chemical Properties

Research Findings

- TBM: Complexes with lanthanoid ions (e.g., La³⁺, Eu³⁺) exhibit unique photoluminescent properties but require lipophilic modifications for practical use . In PVC stabilization, TBM reduces degradation by scavenging free radicals, though it is less effective than bis(p-chlorobenzoyl)methane .

- TPM : Derivatives show promise in targeting drug-resistant cancers by inhibiting reactive oxygen species (ROS) production .

Data Tables

Table 1: Comparative Properties of this compound and Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。